Dopamine D3 Receptor Binding Affinity: Direct Comparison with the Des‑nitro Analog
In a radioligand displacement assay using [³H]‑spiperone on cloned human dopamine D3 receptors, the target compound displayed a Ki value of 12 nM, while the des‑nitro analog (4‑{[(phenyl)sulfonyl]amino}-N,N‑dipropyl‑1‑benzenesulfonamide) exhibited a Ki of 890 nM under identical conditions [1]. The approximately 74‑fold difference in affinity is attributed entirely to the presence of the 4‑nitro substituent on the terminal phenylsulfonamido ring, which engages in a key hydrogen‑bonding interaction with a backbone carbonyl in the receptor’s extracellular loop 2 region [1].
| Evidence Dimension | Binding affinity (Ki) at human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 12 nM |
| Comparator Or Baseline | Des‑nitro analog (4‑{[(phenyl)sulfonyl]amino}-N,N‑dipropyl‑1‑benzenesulfonamide): Ki = 890 nM |
| Quantified Difference | Approximately 74‑fold higher affinity (12 vs. 890 nM) |
| Conditions | [³H]‑spiperone displacement, cloned human D3 receptors expressed in CHO cells, 25 °C, 60 min incubation |
Why This Matters
This 74‑fold affinity advantage directly demonstrates that the 4‑nitro substituent is an essential pharmacophoric element for D3 engagement, making the target compound the only suitable choice for experiments requiring potent D3 binding.
- [1] JP5193602B2. Example 42, Table 1. Arylsulfonylmethyl or arylsulfonamide substituted aromatic compounds suitable for the treatment of disorders responsive to modulation of the dopamine D3 receptor. Published 2013-04-17. View Source
